molecular formula C14H19ClN2O2S B12763356 (4-Chloro-3-(isopropoxyimino-methyl)-phenyl)-thiocarbamic acid, O-isopropyl ester CAS No. 165549-69-9

(4-Chloro-3-(isopropoxyimino-methyl)-phenyl)-thiocarbamic acid, O-isopropyl ester

Cat. No.: B12763356
CAS No.: 165549-69-9
M. Wt: 314.8 g/mol
InChI Key: PAALNFGWMCOSOL-LZYBPNLTSA-N
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Description

(4-Chloro-3-(isopropoxyimino-methyl)-phenyl)-thiocarbamic acid, O-isopropyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, an isopropoxyimino group, and a thiocarbamic acid ester moiety. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-(isopropoxyimino-methyl)-phenyl)-thiocarbamic acid, O-isopropyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the isopropoxyimino group: This step involves the reaction of an appropriate aldehyde or ketone with hydroxylamine and isopropanol under acidic or basic conditions to form the isopropoxyimino intermediate.

    Introduction of the chloro-substituted phenyl ring: This can be achieved through electrophilic aromatic substitution reactions, where a chloro group is introduced to the phenyl ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Formation of the thiocarbamic acid ester: This step involves the reaction of the isopropoxyimino intermediate with thiocarbamic acid derivatives under suitable conditions to form the final ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-(isopropoxyimino-methyl)-phenyl)-thiocarbamic acid, O-isopropyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced compounds, and substitution reactions can result in various substituted products.

Scientific Research Applications

(4-Chloro-3-(isopropoxyimino-methyl)-phenyl)-thiocarbamic acid, O-isopropyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chloro-3-(isopropoxyimino-methyl)-phenyl)-thiocarbamic acid, O-isopropyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cellular processes and functions.

    Inducing specific chemical reactions: Leading to the formation of active metabolites or intermediates.

Properties

CAS No.

165549-69-9

Molecular Formula

C14H19ClN2O2S

Molecular Weight

314.8 g/mol

IUPAC Name

O-propan-2-yl N-[4-chloro-3-[(E)-propan-2-yloxyiminomethyl]phenyl]carbamothioate

InChI

InChI=1S/C14H19ClN2O2S/c1-9(2)18-14(20)17-12-5-6-13(15)11(7-12)8-16-19-10(3)4/h5-10H,1-4H3,(H,17,20)/b16-8+

InChI Key

PAALNFGWMCOSOL-LZYBPNLTSA-N

Isomeric SMILES

CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)/C=N/OC(C)C

Canonical SMILES

CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C=NOC(C)C

Origin of Product

United States

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